Cas no 1370448-25-1 (Unii-752DF9pppi)

Unii-752DF9pppi structure
Nome del prodotto:Unii-752DF9pppi
Unii-752DF9pppi Proprietà chimiche e fisiche
Nomi e identificatori
-
- 752DF9PPPI
- Clesacostat
- Clesacostat [USAN]
- PF05221304
- 4-(6-Methoxy-4-(7-oxo-1-(propan-2-yl)-1,4,6,7-tetrahydrospiro(indazole-5,4'- piperidine)-1'-carbonyl)pyridin-2-yl)benzoic acid
- 4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid
- Benzoic acid, 4-(6-methoxy-4-((1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro(5H-indazole-5,4'-piperidin)-1'-yl)carbonyl)
- Unii-752DF9pppi
- DB-380460
- PF-05221304(Clesacostat)
- Benzoic acid, 4-[6-methoxy-4-[[1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro[5H-indazole-5,4'-piperidin]-1'-yl]carbonyl]-2-pyridinyl]-
- Benzoic acid, 4-(6-methoxy-4-((1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro(5H-indazole-5,4'-piperidin)-1'-yl)carbonyl)-2-pyridinyl)-
- 4-[4-({1-isopropyl-7-oxo-4,6-dihydrospiro[indazole-5,4'-piperidin]-1'-yl}carbonyl)-6-methoxypyridin-2-yl]benzoic acid
- Clesacostat (USAN)
- GTPL12242
- D11902
- 4-(6-METHOXY-4-(7-OXO-1-(PROPAN-2-YL)-1,4,6,7-TETRAHYDROSPIRO(INDAZOLE-5,4'-PIPERIDINE)-1'-CARBONYL)PYRIDIN-2-YL)BENZOIC ACID
- BDBM50511112
- PF-05221304
- PF-05221304(Clesacostat)?
- TS-09961
- CLESACOSTAT [INN]
- CHEMBL4567446
- 4-(4-(1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoicacid
- SCHEMBL899298
- 4-[6-Methoxy-4-[[1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro[5H-indazole-5,4'-piperidin]-1'-yl]carbonyl]-2-pyridinyl]benzoic acid
- AC-36590
- F81260
- 1370448-25-1
- 2248008-98-0
- AKOS040759728
- EX-A5142
- 4-(4-(1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoic acid
-
- Inchi: 1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)
- Chiave InChI: LXZMHBHEXAELHH-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(C([H])=NN2C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C2(C1([H])[H])C([H])([H])C([H])([H])N(C(C1C([H])=C(N=C(C3C([H])=C([H])C(C(=O)O[H])=C([H])C=3[H])C=1[H])OC([H])([H])[H])=O)C([H])([H])C2([H])[H]
Proprietà calcolate
- Massa esatta: 502.22162007g/mol
- Massa monoisotopica: 502.22162007g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 37
- Conta legami ruotabili: 5
- Complessità: 865
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 115
Unii-752DF9pppi Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC44535-1 g |
PF-05221304(Clesacostat) |
1370448-25-1 | >98% | 1g |
$3900.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-5mg |
PF-05221304 |
1370448-25-1 | 99.19% | 5mg |
¥ 2842 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-25mg |
PF-05221304 |
1370448-25-1 | 99.19% | 25mg |
¥ 8590 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-10 mg |
PF-05221304 |
1370448-25-1 | 99.19% | 10mg |
¥4263.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-1 mL * 10 mM (in DMSO) |
PF-05221304 |
1370448-25-1 | 99.19% | 1 mL * 10 mM (in DMSO) |
¥4363.00 | 2022-04-26 | |
DC Chemicals | DC44535-250 mg |
PF-05221304(Clesacostat) |
1370448-25-1 | >98% | 250mg |
$2100.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S6145-5mg |
PF-05221304 |
1370448-25-1 | 99.58% | 5mg |
¥3194.84 | 2024-12-25 | |
S e l l e c k ZHONG GUO | S6145-25mg |
PF-05221304 |
1370448-25-1 | 99.58% | 25mg |
¥9582.69 | 2024-12-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-50mg |
PF-05221304 |
1370448-25-1 | 99.19% | 50mg |
¥ 12885 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-1mg |
PF-05221304 |
1370448-25-1 | 99.19% | 1mg |
¥ 1395 | 2023-09-07 |
Unii-752DF9pppi Letteratura correlata
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
1370448-25-1 (Unii-752DF9pppi) Prodotti correlati
- 2171225-31-1(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)
- 2679813-19-3((3R)-N-methylpiperidine-3-sulfonamide)
- 2386822-34-8(tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate)
- 2170771-47-6(Piperazinedione-carbonyl D-Phenylglycyl-glycine)
- 2229090-32-6(tert-butyl 2-1-(1-aminoethyl)cyclopropyl-5,5-dimethylpiperidine-1-carboxylate)
- 229343-02-6(2-Oxazolamine,4,5-dihydro-5-methyl-, (5S)-)
- 1956377-83-5(2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one)
- 2137541-81-0(1H-Pyrazole-3-methanamine, 1-methyl-4-(4-methyl-2-oxazolyl)-)
- 2248354-99-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methoxypropanoate)
- 1804867-11-5(2-Bromo-5-methyl-3-nitrobenzylamine)
Fornitori consigliati
atkchemica
(CAS:1370448-25-1)Unii-752DF9pppi

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:1370448-25-1)Unii-752DF9pppi

Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/250mg
Prezzo ($):238/309/401/522/679/882